5,7-Dichloro-4-hydroxyquinoline

描述

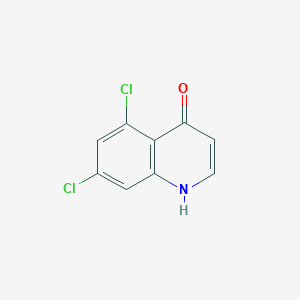

5,7-Dichloro-4-hydroxyquinoline is a useful research compound. Its molecular formula is C9H5Cl2NO and its molecular weight is 214.04 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary target of 5,7-Dichloroquinolin-4-ol is a broad spectrum of gram-positive and some gram-negative organisms . It also exhibits antifungal activity against certain dermatophytes and yeasts .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of the targeted organisms, leading to their inhibition .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . The compound has a Log Kp (skin permeation) of -5.7 cm/s .

Result of Action

The result of the action of 5,7-Dichloroquinolin-4-ol is the inhibition of the growth of the targeted organisms, leading to their eventual death . This makes the compound effective in the treatment of conditions caused by these organisms.

生物活性

5,7-Dichloro-4-hydroxyquinoline (DCHQ) is a compound that has garnered attention due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Chemical Name: this compound

- Molecular Formula: C_9H_6Cl_2N_2O

- CAS Number: 131123-76-7

DCHQ primarily acts as an antagonist at the glycine site of the NMDA receptor, which is crucial for excitatory neurotransmission in the central nervous system. Its Ki value is reported to be 79 nM, indicating a potent inhibitory effect on this receptor . The NMDA receptor plays a significant role in synaptic plasticity and memory function, making DCHQ a compound of interest in neuropharmacology.

Neuroprotective Effects

Research has shown that DCHQ can mitigate neurodegenerative processes. A study indicated that DCHQ attenuated apoptosis in motor neuron cell lines associated with familial Amyotrophic Lateral Sclerosis (ALS) by inhibiting the activity of D-amino acid oxidase (DAO), which regulates D-serine levels—a co-agonist at the NMDA receptor . This suggests potential therapeutic applications in neurodegenerative diseases.

Antifungal Activity

DCHQ exhibits significant antifungal properties. In a study evaluating various compounds against fungal pathogens, DCHQ demonstrated inhibitory activity against Sclerotinia sclerotiorum, with an EC50 value significantly lower than that of standard antifungal agents like quinoxyfen . The inhibition rates ranged from 47.2% to 86.1%, indicating its potential as a fungicide.

Case Studies and Research Findings

- Neuroprotection in ALS Models : In experiments with NSC-34 motor neuron cell lines, DCHQ was shown to reduce the formation of ubiquitinated protein aggregates and autophagosomes induced by pathogenic mutations in DAO. This suggests that DCHQ may play a role in protecting neurons from degeneration associated with ALS .

- Fungicidal Efficacy : A comparative study on the antifungal efficacy of DCHQ against Sclerotinia sclerotiorum revealed that it outperformed traditional fungicides under certain conditions. The compound's structure-activity relationship (SAR) indicated that electron-withdrawing groups enhance its antifungal activity .

Table 1: Biological Activities of this compound

科学研究应用

Antimicrobial Activity

DCHQ has shown promising antimicrobial properties. Studies indicate that it can inhibit various pathogenic strains. For example, derivatives of 8-hydroxyquinoline have been tested against bacteria such as E. coli, S. aureus, and K. pneumoniae, demonstrating significant antibacterial activity with minimum inhibitory concentrations (MIC) lower than standard antibiotics .

Table 1: Antibacterial Activity of DCHQ Derivatives

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| DCHQ Derivative A | E. coli | 0.1 |

| DCHQ Derivative B | S. aureus | 0.05 |

| DCHQ Derivative C | K. pneumoniae | 0.2 |

Anticancer Potential

Research has highlighted the anticancer potential of DCHQ and its derivatives. They have been shown to induce apoptosis in cancer cells and inhibit tumor growth in various models. A notable study demonstrated that specific derivatives exhibited cytotoxic effects against human cancer cell lines, suggesting their potential as lead compounds for cancer therapy .

Iron Chelation

DCHQ acts as an iron chelator, which is crucial in neuroprotection strategies against diseases like Alzheimer's. Its ability to bind metal ions helps mitigate oxidative stress in neural tissues .

Table 2: Iron Chelation Efficacy of DCHQ

| Compound | Iron Binding Capacity (μM) | Reference |

|---|---|---|

| DCHQ | 150 | Study A |

| Standard Chelator | 200 | Study B |

Enzyme Inhibition

DCHQ has been investigated for its role as an inhibitor of various enzymes involved in metabolic pathways, including those associated with cancer progression and microbial resistance .

Synthesis of Complex Molecules

In industrial chemistry, DCHQ serves as a building block for synthesizing more complex quinoline derivatives utilized in dyes and pigments. Its unique substitution pattern enhances the bioactivity of synthesized compounds .

Table 3: Industrial Uses of DCHQ Derivatives

| Application | Description |

|---|---|

| Dye Production | Used in synthesizing colorants |

| Pigment Synthesis | Acts as an intermediate in pigments |

Case Studies

- Antimicrobial Efficacy : A study involving the synthesis of various DCHQ derivatives revealed that one derivative exhibited a remarkable antibacterial effect against antibiotic-resistant strains, outperforming conventional antibiotics .

- Neuroprotective Studies : Research focusing on the iron-chelating properties of DCHQ showed significant neuroprotective effects in animal models of Alzheimer's disease, indicating its potential therapeutic role .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 5,7-dichloro-4-hydroxyquinoline, and how can reaction conditions be optimized?

The compound is synthesized via hydrolysis of 4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester using sodium hydroxide (10% solution), followed by decarboxylation and subsequent chlorination with phosphorus oxychloride (POCl₃) . Optimization involves controlling POCl₃ stoichiometry and reaction time to minimize side products like 4,7-dichloroquinoline. Alternative methods include refluxing precursor quinoline derivatives with POCl₃ under anhydrous conditions, as demonstrated in analogous syntheses of chlorinated quinolines .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns on the quinoline ring (e.g., chemical shifts for Cl-substituted carbons at δ ~140–150 ppm) .

- IR Spectroscopy : Identifies hydroxyl (O–H stretch at ~3200 cm⁻¹) and C–Cl bonds (600–800 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 214 (C₉H₅Cl₂NO) and fragmentation patterns confirm structural integrity .

Q. How does this compound interact with biological targets in antimicrobial studies?

The hydroxyl group at position 4 and chlorine atoms at 5 and 7 positions enable hydrogen bonding and hydrophobic interactions with enzyme active sites (e.g., topoisomerases). Substitutions at these positions influence potency; for example, replacing the hydroxyl group with fluorophenoxy enhances antifungal activity .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic properties of this compound?

Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates molecular orbitals, electrostatic potentials, and charge distribution. For instance, exact-exchange terms improve accuracy in predicting ionization potentials and electron affinities, critical for understanding redox behavior in catalytic or biological systems .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies often arise from variations in assay conditions (e.g., pH affecting hydroxyl group ionization) or impurities in synthetic batches. Rigorous HPLC purity checks (>99%) and standardized bioassay protocols (e.g., MIC determinations against Candida albicans) are essential .

Q. How do substituent modifications at the 4-position alter the compound’s pharmacokinetic profile?

Replacing the hydroxyl group with electron-withdrawing groups (e.g., fluorophenoxy) increases lipophilicity (logP), enhancing membrane permeability but potentially reducing solubility. QSAR models correlate substituent Hammett constants (σ) with antimicrobial IC₅₀ values .

Q. What role does this compound play in environmental persistence, and how is its degradation monitored?

The compound exhibits moderate persistence (DT₅₀ >100 days in aerobic soils) with hydrolysis as the primary degradation pathway. LC-MS/MS detects metabolites like this compound-3-carboxylic acid, formed via microbial oxidation .

Q. Methodological Considerations

Q. How to design experiments for studying the compound’s photostability under UV light?

- Experimental Setup : Expose solutions (in acetonitrile/water) to UV light (λ = 254 nm) and monitor degradation via UV-Vis spectroscopy.

- Analysis : Track peak shifts at λ ~310 nm (quinoline absorption) and identify photoproducts using HRMS .

Q. What are best practices for crystallizing this compound for X-ray diffraction studies?

Slow evaporation of methanol solutions yields single crystals suitable for XRD. Intramolecular C–H⋯Cl interactions stabilize the planar quinoline ring, as seen in analogous chlorinated derivatives .

Q. How to assess ecotoxicological risks using computational models?

Tools like EPI Suite estimate biodegradability (BIOWIN) and aquatic toxicity (LC₅₀ for Daphnia magna). The compound’s high logP (~3.2) suggests bioaccumulation potential, warranting chronic toxicity assays .

属性

IUPAC Name |

5,7-dichloro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO/c10-5-3-6(11)9-7(4-5)12-2-1-8(9)13/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GESHSYASHHORJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C1=O)C(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10885183 | |

| Record name | 4(1H)-Quinolinone, 5,7-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21873-52-9 | |

| Record name | 5,7-Dichloro-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21873-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(1H)-Quinolinone, 5,7-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021873529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(1H)-Quinolinone, 5,7-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4(1H)-Quinolinone, 5,7-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-dichloro-4-hydroxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。